molecular formula C11H12N2O2 B014211 methyl 2-amino-2-(1H-indol-3-yl)acetate CAS No. 110317-48-1

methyl 2-amino-2-(1H-indol-3-yl)acetate

Cat. No. B014211
CAS RN: 110317-48-1
M. Wt: 204.22 g/mol
InChI Key: BFIGWERHCJBNBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-amino-2-(1H-indol-3-yl)acetate and related compounds involves several steps, starting from methyl 1H-indole-2-acetate. Through a series of reactions including nitration, reduction, and lactam formation, various derivatives are obtained. For instance, alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonates are synthesized through intricate pathways involving nitroethenyl intermediates and azidoethyl derivatives, leading to the formation of aminoethyl compounds and lactams (Mahboobi & Bernauer, 1988).

Molecular Structure Analysis

Crystal structure analyses of similar indole derivatives reveal intricate details about molecular conformations and intermolecular interactions. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1) provides insights into the geometry of the molecule, highlighting the planarity of the indole ring and the stabilizing effects of hydrogen bonds in the crystal lattice (Jian Li, Zunjun Liang, & X. Tai, 2009).

Chemical Reactions and Properties

Methyl 2-(1H-indole-3-carboxamido)acetate, a closely related compound, demonstrates the ability to form chains and three-dimensional networks through N—H⋯O hydrogen bonds. This behavior is indicative of the reactive nature of indole derivatives and their potential for forming complex structures (Fang-Le Hu, Le Zheng, X. Zeng, & K. Li, 2011).

Scientific Research Applications

  • Functionalization for Synthesis : A study by Velikorodov et al. (2016) demonstrates the potential of a related compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, for functionalization with selenium dioxide, resulting in 1,2,3-selenadiazole and 2,3 (A. V. Velikorodov, V. A. Ionova, E. Shustova, & N. N. Stepkina, 2016).

  • Regioselective Addition : Koz’minykh et al. (2006) highlight a reaction producing methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, useful for regioselective addition to the exocyclic C=C bond (V. O. Koz’minykh, V. Goncharov, A. Aksenov, E. N. Koz’minykh, K. Lomidze, & A. Berezin, 2006).

  • Synthesis of N-Substituted Derivatives : Maklakov et al. (2002) present a method for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, offering a new method for obtaining indole compounds with an amino group in the benzene ring (S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002).

  • Cytotoxic Activity : Phutdhawong et al. (2019) note that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, including an amine derivative related to methyl 2-amino-2-(1H-indol-3-yl)acetate, exhibit potent cytotoxic activity against cancer cells and bacteria (Weerachai Phutdhawong, Siwaporn Inpang, T. Taechowisan, & Waya S. Phutdhawong, 2019).

  • Pharmaceutical and Food Additive Potential : The crystal structure of a similar compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, reveals its potential as a pharmaceutical and food additive, as shown in studies by Li et al. (2009) (J. Li, Zunjun Liang, & X. Tai, 2009).

  • Antimicrobial and Anti-inflammatory Properties : Gadegoni and Manda (2013) synthesized novel substituted indoles from (1H-indol-3-yl-methyl)-acetic acid, demonstrating promising antimicrobial and anti-inflammatory properties against various bacteria (Hemalatha Gadegoni & Sarangapani Manda, 2013).

properties

IUPAC Name

methyl 2-amino-2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGWERHCJBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410987
Record name D,L-3-Indolylglycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110317-48-1
Record name D,L-3-Indolylglycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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